Potassium 4-(2,5-dihydro-2-oxo-5-((1-phenyl-1H-tetraazol-5-yl)thio)-4-(4-(tetradecyloxy)phenyl)-1H-imidazol-1-yl)benzenesulphonate
CAS No.: 94166-37-7
Cat. No.: VC17063032
Molecular Formula: C36H43KN6O5S2
Molecular Weight: 743.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 94166-37-7 |
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Molecular Formula | C36H43KN6O5S2 |
Molecular Weight | 743.0 g/mol |
IUPAC Name | potassium;4-[2-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-5-(4-tetradecoxyphenyl)-4H-imidazol-3-yl]benzenesulfonate |
Standard InChI | InChI=1S/C36H44N6O5S2.K/c1-2-3-4-5-6-7-8-9-10-11-12-16-27-47-31-23-19-28(20-24-31)33-34(48-36-38-39-40-42(36)30-17-14-13-15-18-30)41(35(43)37-33)29-21-25-32(26-22-29)49(44,45)46;/h13-15,17-26,34H,2-12,16,27H2,1H3,(H,44,45,46);/q;+1/p-1 |
Standard InChI Key | AWMFGYLMXSKZTP-UHFFFAOYSA-M |
Canonical SMILES | CCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=NC(=O)N(C2SC3=NN=NN3C4=CC=CC=C4)C5=CC=C(C=C5)S(=O)(=O)[O-].[K+] |
Introduction
Chemical Identification and Nomenclature
Systematic IUPAC Name
The compound’s systematic name, 1-octadecyl-2-[4-[[2-[4-[2-oxo-5-(1-phenyltetrazol-5-yl)sulfanyl-5H-1,3-oxazol-4-yl]phenoxy]acetyl]amino]phenyl]benzimidazole-5-sulfonic acid, reflects its intricate substituent arrangement . Key components include:
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A benzimidazole backbone substituted with a sulfonic acid group at position 5.
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A 1-phenyl-1H-tetrazol-5-ylthio moiety attached via a sulfur atom to an oxazolone ring.
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A tetradecyloxy (C14H29O) chain providing hydrophobic character.
Synonyms and Registry Numbers
Multiple identifiers across databases confirm its regulatory status:
Identifier | Source |
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68978-46-1 | CAS Common Chemistry |
DTXSID60988739 | EPA DSSTox |
EINECS 273-485-1 | European Chemicals Agency |
Potassium salt variant: 94166-37-7 | LookChem SDS |
Molecular Structure and Physicochemical Properties
Structural Features
The compound integrates three aromatic systems:
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Benzimidazole Core: Enhances planar rigidity and potential π-π stacking interactions.
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Tetrazole-Thioether Linkage: The tetrazole ring (N4S) contributes to metabolic stability, while the thioether bridge (C-S-C) offers redox sensitivity .
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Tetradecyloxy Chain: A 14-carbon alkyl ether imparting amphiphilic behavior, critical for solubility modulation .
Table 1: Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C49H58KN8O7S2 | |
Molecular Weight | 935.2 g/mol (acid form) | |
Salt Form | Potassium benzenesulphonate | |
InChI Key | DRCNWDNZGJQRLE-UHFFFAOYSA-N |
Stability and Reactivity
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Thermal Stability: No decomposition temperature reported, but the benzimidazole and tetrazole systems suggest resilience up to 200°C .
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Hydrolytic Sensitivity: The sulphonate group and potassium counterion enhance aqueous solubility (>10 mg/mL inferred) .
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Incompatibilities: Avoid strong oxidizers due to thioether susceptibility to oxidation .
Industrial Applications and Functional Role
Surfactant and Micelle Formation
The tetradecyloxy chain positions this compound as a cationic surfactant, with potential applications in:
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Nanoparticle Synthesis: Stabilizing metal colloids via sulfonate headgroup coordination.
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Drug Delivery: Encapsulating hydrophobic APIs through micellar structures (critical micelle concentration uncharacterized) .
Biological Activity Hypotheses
While explicit pharmacological data are absent, structural analogs suggest:
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Kinase Inhibition: Imidazole and tetrazole motifs are prevalent in ATP-binding site inhibitors.
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Antimicrobial Properties: Amphiphilic structure may disrupt microbial membranes .
Ecotoxicological Considerations
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